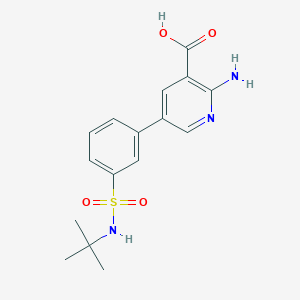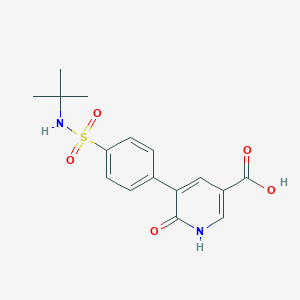
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid (2-BSI) is an important intermediate in the synthesis of various organic compounds. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It has a melting point of about 130°C and a boiling point of about 300°C. 2-BSI is an important intermediate for the synthesis of a variety of compounds, including antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Scientific Research Applications
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of protein-protein interactions, and the study of enzyme kinetics. It has also been used in the synthesis of antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Mechanism of Action
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds. It acts as a catalyst for the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in scientific research to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antibiotics, anti-inflammatory drugs, and other pharmaceuticals on the human body. It has also been used to study the effects of various proteins and enzymes on cell function.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments is its high purity (95%). Its solubility in water and other organic solvents makes it easy to use in a variety of experiments. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds, and it is not suitable for use as a drug or a therapeutic agent.
Future Directions
In the future, 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% may be used to study the effects of various proteins and enzymes on cell function and metabolism. It may also be used in the synthesis of new antibiotics, anti-inflammatory drugs, and other pharmaceuticals. Additionally, it may be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, it may be used in the development of new biosensors and diagnostic tools.
Synthesis Methods
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours. The product is a white crystalline solid that is soluble in water and other organic solvents.
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)14-10-12(15(19)20)8-9-17-14/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCVOWSJAFBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)











